molecular formula C23H18FN3O3S B2909858 (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-51-2

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2909858
M. Wt: 435.47
InChI Key: OOVIRPVMISCUMT-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the reaction of starting materials to form the desired compound.

Starting Materials
2-fluorophenylboronic acid, furan-2-carbaldehyde, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, N,N-dimethylformamide, triethylamine, N,N'-dicyclohexylcarbodiimide, acryloyl chloride, N-cyano-N-methyl-N-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)glycinamide

Reaction
Step 1: Synthesis of 5-(2-fluorophenyl)furan-2-carbaldehyde by reacting 2-fluorophenylboronic acid with furan-2-carbaldehyde in the presence of a palladium catalyst., Step 2: Synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid by reacting 2-bromobenzoic acid with thiourea in the presence of sodium hydroxide., Step 3: Synthesis of (E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by reacting 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N,N-dimethylformamide, triethylamine, and N,N'-dicyclohexylcarbodiimide to form an activated ester intermediate. This intermediate is then reacted with acryloyl chloride to form an acrylamide intermediate. The acrylamide intermediate is then reacted with N-cyano-N-methyl-N-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)glycinamide to form the desired compound.

properties

IUPAC Name

2-[[(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-7-3-1-5-15(17)18-10-9-14(30-18)11-13(12-25)22(29)27-23-20(21(26)28)16-6-2-4-8-19(16)31-23/h1,3,5,7,9-11H,2,4,6,8H2,(H2,26,28)(H,27,29)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVIRPVMISCUMT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4F)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.